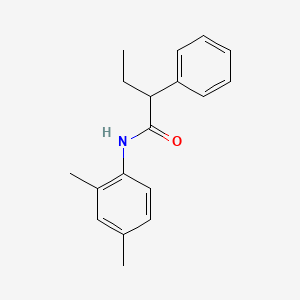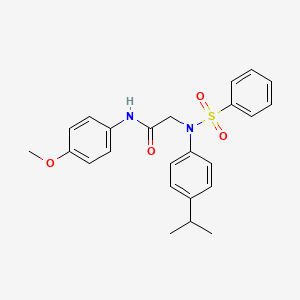![molecular formula C12H17N5O B5206483 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5206483.png)
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone, also known as DMAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMAPP is a pyridazinone derivative that has been synthesized using different methods. In
Mechanism of Action
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone exerts its biological effects through the inhibition of various enzymes and proteins. It inhibits the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone also inhibits the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation. Additionally, 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone inhibits the activity of NF-κB, a protein that is involved in the regulation of inflammatory response.
Biochemical and Physiological Effects
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the activity of DNA topoisomerase II, protein kinase C, and NF-κB. 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has also been shown to have antioxidant properties, with studies showing that it scavenges free radicals and protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water and the need for high concentrations to achieve significant biological effects.
Future Directions
There are several future directions for the study of 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone. One direction is the development of more efficient synthesis methods that can produce 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone in larger quantities. Another direction is the exploration of 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone's potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone and its potential therapeutic applications.
Synthesis Methods
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone can be synthesized using different methods, including the reaction of 2-(3-methyl-1H-pyrazol-1-yl) ethylamine with dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Another method involves the reaction of 2-(3-methyl-1H-pyrazol-1-yl) ethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine.
Scientific Research Applications
5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, with studies showing that it inhibits the growth of cancer cells by inducing apoptosis. 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has also been studied for its anti-inflammatory properties, with studies showing that it inhibits the production of inflammatory cytokines. Furthermore, 5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone has been studied for its potential application as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
5-(dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-10-4-5-16(14-10)6-7-17-12(18)8-11(9-13-17)15(2)3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBVYULXDFHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCN2C(=O)C=C(C=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)


![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)


![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)